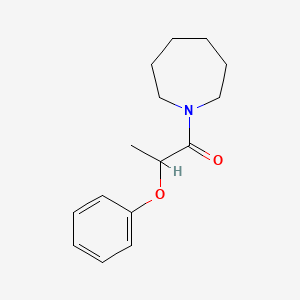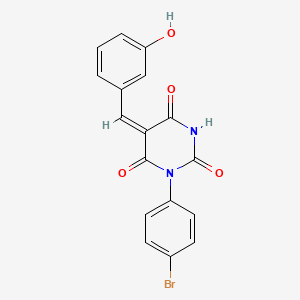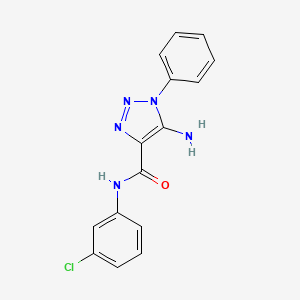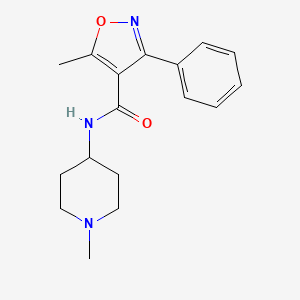
1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine, also known as EPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various fields of research.
作用機序
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This action is thought to contribute to its antipsychotic and antidepressant properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been found to decrease the levels of cortisol, a stress hormone, in the body.
実験室実験の利点と制限
One of the advantages of using 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine in lab experiments is its ability to cross the blood-brain barrier. This allows for the study of its effects on the central nervous system. However, one of the limitations of using this compound is its relatively low potency compared to other compounds in its class.
将来の方向性
There are several future directions for the study of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine. One area of research is the development of more potent derivatives of this compound. Another area of research is the investigation of its potential therapeutic applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in recent years due to its potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various neurological disorders.
合成法
The synthesis of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure form of this compound.
科学的研究の応用
1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(3-phenoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-2-28-25-14-7-6-13-24(25)27-17-15-26(16-18-27)20-21-9-8-12-23(19-21)29-22-10-4-3-5-11-22/h3-14,19H,2,15-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYNSNNOPHEHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)

![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)

![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)
